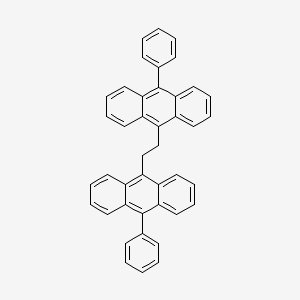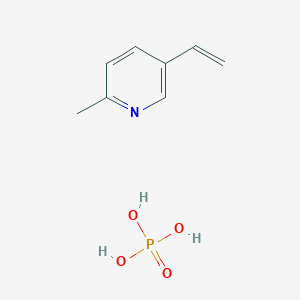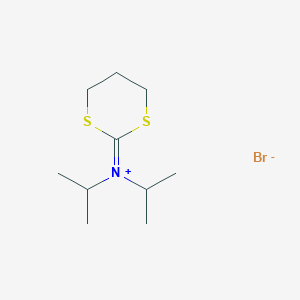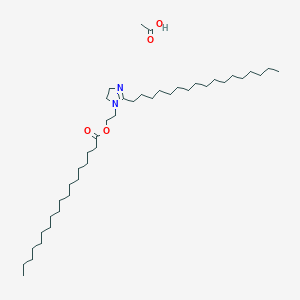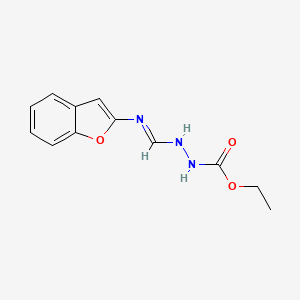
2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO3 This compound is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a methylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the hydroxyl and methylbutanoic acid groups. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-Chlorophenyl)-4-oxobutanoic acid, while reduction could produce 2-(4-Chlorophenyl)-4-hydroxybutanol.
科学的研究の応用
2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-4-hydroxy-3-methylbutanoic acid
- 2-(4-Fluorophenyl)-4-hydroxy-3-methylbutanoic acid
- 2-(4-Methylphenyl)-4-hydroxy-3-methylbutanoic acid
Uniqueness
2-(4-Chlorophenyl)-4-hydroxy-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
特性
CAS番号 |
72041-47-5 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(6-13)10(11(14)15)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15) |
InChIキー |
RXPMQYVZXUPQKZ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C(C1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


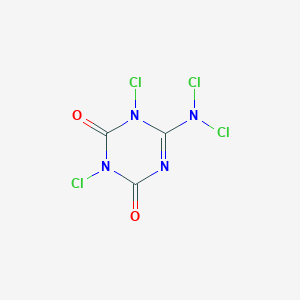
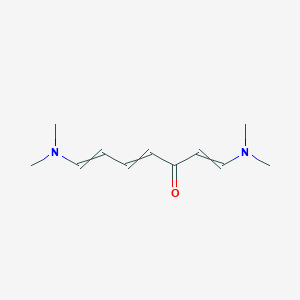
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
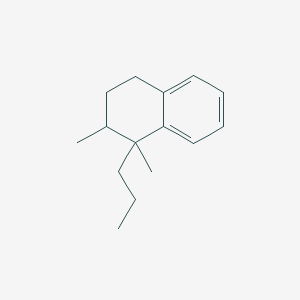
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)

